VRAC Chloride Channel Inhibition: MFCA Exhibits Intermediate Potency and Selectivity Profile Between Flavoxate and 3‑Methylflavone
In whole‑cell patch‑clamp recordings on HEK293 cells expressing recombinant volume‑regulated anion channels (VRACs), MFCA inhibited VRAC currents with an IC₅₀ of 18.5 µM and an inhibition rate of approximately 46% at 30 µM [1]. By comparison, the parent drug flavoxate was approximately 10‑fold more potent (IC₅₀ = 1.8 µM, 78% inhibition at 30 µM), while the C8‑lacking analog 3‑methylflavone was approximately 2‑fold less potent than MFCA (IC₅₀ = 37.2 µM, 35% inhibition at 30 µM) [1]. This places MFCA as the intermediate‑potency comparator for dissecting the contribution of the 8‑carboxyl group to VRAC inhibition within the flavoxate chemotype.
| Evidence Dimension | VRAC current inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18.5 µM; 46% inhibition at 30 µM |
| Comparator Or Baseline | Flavoxate: IC₅₀ = 1.8 µM (78% at 30 µM); 3-Methylflavone: IC₅₀ = 37.2 µM (35% at 30 µM) |
| Quantified Difference | MFCA is 10.3‑fold less potent than flavoxate and 2.0‑fold more potent than 3‑methylflavone |
| Conditions | Whole-cell patch-clamp; HEK293 cells expressing recombinant VRACs; hypotonic stimulation; n = 6–9 |
Why This Matters
This quantitative potency ranking allows researchers to select MFCA when a moderate VRAC inhibitory probe is required, avoiding the high potency of flavoxate that may obscure graded dose‑response relationships.
- [1] Lim JO, Park SH, Kim JH, et al. Exploring the selective inhibitory effects of Flavoxate and its analogues on two chloride channels and neuronal action potentials. Korean J Physiol Pharmacol. 2026;30(1):49-59. View Source
